molecular formula C16H14N2O2S2 B2939955 N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide CAS No. 268733-41-1

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide

Cat. No.: B2939955
CAS No.: 268733-41-1
M. Wt: 330.42
InChI Key: FEAXCDZKIMVGDA-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide is a synthetic organic compound featuring a complex heterocyclic structure. This structure combines a thieno[2,3-d][1,3]thiazin-4-one core, which is a fused bicyclic system incorporating sulfur and nitrogen atoms, with a phenylacetamide side chain. The core scaffold is related to privileged structures in medicinal chemistry. Specifically, 1,3-thiazine derivatives are recognized as structures of high interest in pharmaceutical research due to their diverse biological profiles. Scientific literature indicates that novel 1,3-thiazine analogs have been synthesized and evaluated for various biological activities, including anticonvulsant properties . The presence of both the lipophilic (5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl) group and the polar amide functionality in this molecule is a strategic feature often employed in drug design to balance hydrophobicity and polar interactions, potentially facilitating transport and binding to biological targets . As a research chemical, this compound serves as a valuable building block or intermediate for the synthesis of more complex molecules and as a candidate for in vitro biological screening in drug discovery programs. Its specific mechanism of action and full spectrum of research applications are subject to ongoing investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-9-10(2)21-14-13(9)15(20)22-16(18-14)17-12(19)8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAXCDZKIMVGDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of phenylacetamides, which are known for a wide range of biological effects, including analgesic, anticonvulsant, and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula of this compound is C24H19N3O4S2C_{24}H_{19}N_{3}O_{4}S_{2} with a molecular weight of 477.56 g/mol. Its structure includes a thieno[2,3-d][1,3]thiazin core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC₁₀H₉N₂O₂S₂
Molecular Weight477.56 g/mol
CAS Number1260632-09-4
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds with thieno[2,3-d][1,3]thiazine structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound demonstrates significant inhibitory effects against various bacterial strains. The mechanism of action is believed to involve the inhibition of microbial enzymes critical for survival.

Antidepressant Activity

A study evaluating phenylacetamide derivatives highlighted the antidepressant potential of compounds structurally similar to this compound. The most potent derivative showed a significant decrease in immobility duration in forced swim tests (FST), suggesting its efficacy as an antidepressant agent.

Table 1: Antidepressant Activity Results

CompoundDose (mg/kg)% Decrease in Immobility (FST)
VS251512.5%
VS253082.23%
VS256010%

Cytotoxicity

Preliminary cytotoxicity assays suggest that this compound exhibits moderate cytotoxic effects on cancer cell lines. Further studies are required to elucidate its potential as an anticancer agent.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Receptor Interaction : Preliminary docking studies indicate potential interactions with neurotransmitter receptors related to mood regulation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of related phenylacetamide derivatives:

  • Study on Antidepressant Activity : A systematic evaluation using tail suspension tests and FST showed promising results for derivatives similar to this compound.
    "The most active compound exhibited a significant reduction in immobility duration compared to standard antidepressants" .
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed effective inhibition against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key analogs and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Properties/Notes References
N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide Thieno[2,3-d][1,3]thiazin 5,6-dimethyl; 4-oxo; 2-phenylacetamide C₁₆H₁₄N₂O₂S₂ Predicted pKa ~8.7; moderate lipophilicity
N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-nitrobenzamide Thieno[2,3-d][1,3]thiazin 4-nitrobenzamide C₁₅H₁₁N₃O₄S₂ Higher MW (377.4); nitro group enhances electron deficiency
N-(5,6-Dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)benzamide Thieno[2,3-d][1,3]thiazin Benzamide (no CH₂ spacer) C₁₅H₁₂N₂O₂S₂ MW 316.4; reduced polarity vs. phenylacetamide
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole 6-CF₃; 2-phenylacetamide C₁₆H₁₁F₃N₂O₂S CF₃ increases metabolic stability; MW 368.3
2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide Benzo[1,4]thiazin 3-oxo; acetamide C₁₀H₁₀N₂O₂S Smaller MW (234.3); 1,4-thiazin ring flexibility

Key Comparative Insights

Core Heterocycle Variations
  • Thieno[1,3]thiazin vs. Benzothiazole: The thieno[1,3]thiazin core (main compound) offers greater π-electron delocalization compared to benzothiazole derivatives (e.g., ). This may influence binding to aromatic-rich enzyme pockets .
  • 1,3-Thiazin vs.
Substituent Effects
  • Phenylacetamide vs. Benzamide : The CH₂ spacer in the main compound’s phenylacetamide group likely improves solubility compared to benzamide analogs (–9) by introducing rotational flexibility and polar surface area .
  • Electron-Withdrawing Groups : The nitro-substituted analog () may exhibit enhanced reactivity in nucleophilic environments but reduced solubility due to increased hydrophobicity .

Physicochemical and Predicted Properties

  • Lipophilicity : The main compound’s predicted logP (~2.5–3.0) is higher than benzamide analogs (logP ~2.0) due to the phenylacetamide’s hydrophobic spacer.

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